molecular formula C22H25N3O4S B12170385 1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole

1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole

Cat. No.: B12170385
M. Wt: 427.5 g/mol
InChI Key: CUNYDKZTRHWTOZ-UHFFFAOYSA-N
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Description

1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core, a piperidine ring, and a dihydrobenzo dioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the dihydrobenzo dioxin moiety: This step involves the formation of the dihydrobenzo dioxin ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound can be used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
  • 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methoxynaphthalen-4-yl)-1H-phenanthro[9,10-d]imidazole
  • 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyren-10-yl)-1H-phenanthro[9,10-d]imidazole

Uniqueness

1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

1-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]-2-methylbenzimidazole

InChI

InChI=1S/C22H25N3O4S/c1-16-23-19-4-2-3-5-20(19)25(16)15-17-8-10-24(11-9-17)30(26,27)18-6-7-21-22(14-18)29-13-12-28-21/h2-7,14,17H,8-13,15H2,1H3

InChI Key

CUNYDKZTRHWTOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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